molecular formula C15H10N2O B193495 Bis(4-cyanophenyl)methanol CAS No. 134521-16-7

Bis(4-cyanophenyl)methanol

Cat. No.: B193495
CAS No.: 134521-16-7
M. Wt: 234.25 g/mol
InChI Key: JNJWXPZHWUOYRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dicyanobenzhydrol typically involves the reaction of 4-cyanobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 4,4’-Dicyanobenzhydrol are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dicyanobenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4,4’-dicyanobenzophenone.

    Reduction: Formation of bis(4-aminophenyl)methanol.

    Substitution: Formation of various substituted benzhydrol derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-Dicyanobenzhydrol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dicyanobenzhydrol is unique due to its nitrile functional groups, which impart distinct chemical reactivity and properties. This makes it valuable in specific synthetic and analytical applications where other similar compounds may not be suitable.

Properties

IUPAC Name

4-[(4-cyanophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJWXPZHWUOYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440392
Record name Bis(4-cyanophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134521-16-7
Record name Bis(4-cyanophenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134521-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-cyanophenyl)methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-cyanophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4,4'-(hydroxymethylene)bis
Source European Chemicals Agency (ECHA)
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Record name BIS(4-CYANOPHENYL)METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(4-cyanophenyl)methanol
Bis(4-cyanophenyl)methanol
Bis(4-cyanophenyl)methanol
Bis(4-cyanophenyl)methanol
Bis(4-cyanophenyl)methanol
Bis(4-cyanophenyl)methanol
Customer
Q & A

Q1: What analytical techniques are employed to detect Letrozole and Bis(4-cyanophenyl)methanol in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing Letrozole and its metabolite this compound in biological matrices, such as urine []. This highly sensitive and specific method allows for accurate quantification of both compounds, ensuring reliable detection even at low concentrations. The World Anti-Doping Agency (WADA) has established Minimum Required Performance Levels (MRPLs) for these substances to ensure consistent and effective doping control measures [].

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